

In-Depth Technical Guide: Tert-butyl 4-carbamoylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tert-butyl 4-carbamoylpiperidine-1-carboxylate*

Cat. No.: *B153392*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 4-carbamoylpiperidine-1-carboxylate**, a key building block in medicinal chemistry. The document details its physicochemical properties, synthesis, and analytical characterization, offering a valuable resource for its application in the development of novel therapeutics.

Core Molecular Data

Tert-butyl 4-carbamoylpiperidine-1-carboxylate, also known by synonyms such as 1-Boc-4-carbamoylpiperidine and N-Boc-piperidine-4-carboxamide, is a piperidine derivative featuring a carbamoyl group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen. This structure makes it a valuable intermediate for introducing the 4-carbamoylpiperidine moiety in more complex molecules.

Physicochemical and Structural Properties

A summary of the key quantitative data for **tert-butyl 4-carbamoylpiperidine-1-carboxylate** is presented in the table below.

Property	Value
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₃
Molecular Weight	228.29 g/mol
IUPAC Name	tert-butyl 4-carbamoylpiperidine-1-carboxylate
CAS Number	193938-75-9
Appearance	White to off-white solid
Melting Point	168-170 °C

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **tert-butyl 4-carbamoylpiperidine-1-carboxylate** are crucial for its effective use in research and development.

Synthesis Protocol

A common synthetic route to **tert-butyl 4-carbamoylpiperidine-1-carboxylate** involves the reaction of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with a coupling agent, followed by amidation.

Materials:

- 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
- Ethyl chloroformate
- Triethylamine (TEA)
- Aqueous ammonia solution
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution

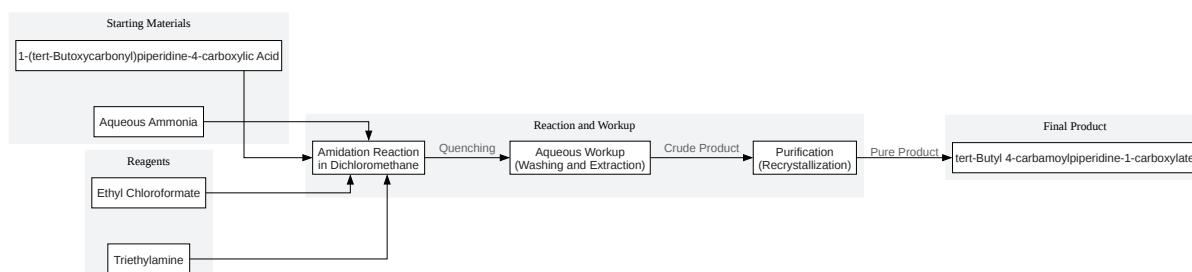
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine to the solution.
- Slowly add ethyl chloroformate dropwise while maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 1-2 hours.
- Add aqueous ammonia solution and allow the reaction to warm to room temperature.
- Stir the mixture overnight.
- Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization or column chromatography.

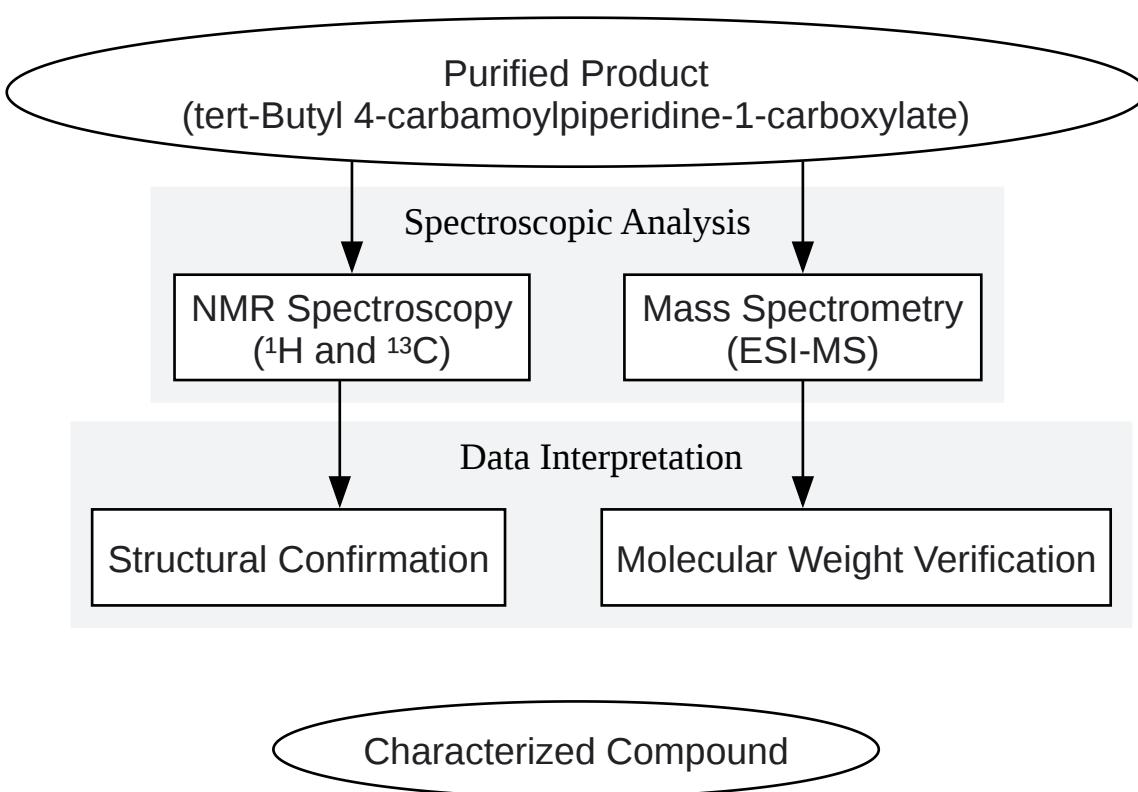
Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:


- ^1H NMR: The proton NMR spectrum is used to confirm the presence of the tert-butyl group (a singlet around 1.4 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), and the carbamoyl protons (two broad singlets).
- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the Boc and carbamoyl groups, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring.

Mass Spectrometry (MS):

- Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound. The expected $[M+H]^+$ ion would be at m/z 229.15.


Visualized Workflows and Pathways

To further clarify the experimental and logical relationships, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **tert-butyl 4-carbamoylpiperidine-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for product characterization.

- To cite this document: BenchChem. [In-Depth Technical Guide: Tert-butyl 4-carbamoylpiperidine-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b153392#tert-butyl-4-carbamoylpiperidine-1-carboxylate-molecular-weight\]](https://www.benchchem.com/product/b153392#tert-butyl-4-carbamoylpiperidine-1-carboxylate-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com